2,7-Dichloro-3,6-dihydroxy-9H-xanthen-9-one
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Overview
Description
2,7-Dichloro-3,6-dihydroxy-9H-xanthen-9-one is a chemical compound with the molecular formula C20H12Cl2O5. It is known for its pale-yellow to yellow-brown solid form and is commonly used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-3,6-dihydroxy-9H-xanthen-9-one typically involves the condensation of resorcinol with phthalic anhydride in the presence of zinc chloride or sulfuric acid . The reaction is carried out at elevated temperatures to facilitate the formation of the xanthene core.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dichloro-3,6-dihydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various acids can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2,7-Dichloro-3,6-dihydroxy-9H-xanthen-9-one is widely used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescent dye in various analytical techniques.
Industry: The compound is used in the manufacturing of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-3,6-dihydroxy-9H-xanthen-9-one involves its interaction with reactive oxygen species (ROS). When exposed to ROS, the compound undergoes oxidation, leading to the formation of a fluorescent product. This property makes it useful for detecting and measuring oxidative stress in biological systems .
Comparison with Similar Compounds
2,7-Dichlorofluorescein: Similar in structure but differs in its specific applications and properties.
3,6-Dihydroxy-9H-xanthen-9-one: Lacks the chlorine atoms, leading to different reactivity and applications.
Uniqueness: 2,7-Dichloro-3,6-dihydroxy-9H-xanthen-9-one is unique due to its dual chlorine substitutions, which enhance its reactivity and fluorescence properties compared to its analogs .
Properties
Molecular Formula |
C13H6Cl2O4 |
---|---|
Molecular Weight |
297.09 g/mol |
IUPAC Name |
2,7-dichloro-3,6-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H6Cl2O4/c14-7-1-5-11(3-9(7)16)19-12-4-10(17)8(15)2-6(12)13(5)18/h1-4,16-17H |
InChI Key |
ZDXVNXSGKAXUPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)O)OC3=CC(=C(C=C3C2=O)Cl)O |
Origin of Product |
United States |
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